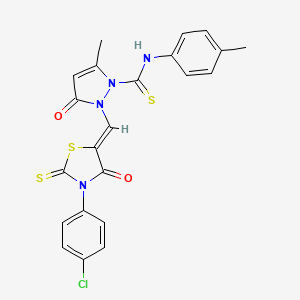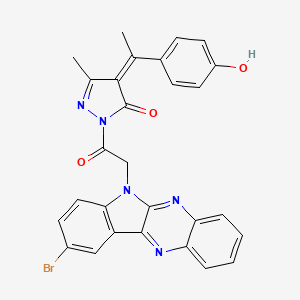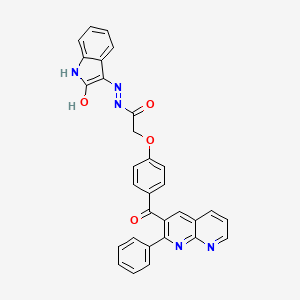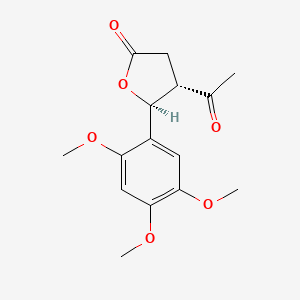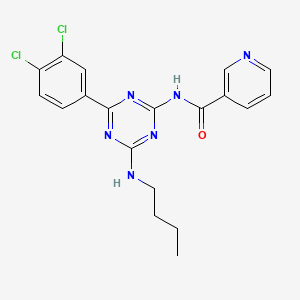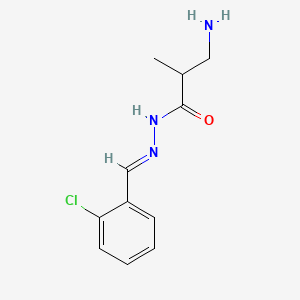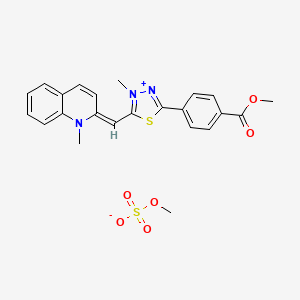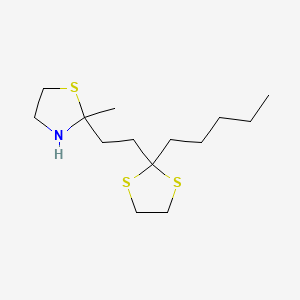
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazole ring, a phenyl group, and a carboxylic acid functional group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under acidic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Attachment of the Dimethoxyphenyl Group: This step involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the ethenyl-thiazole intermediate.
Introduction of the Carboxylic Acid Group: The final step involves the oxidation of a suitable precursor to introduce the carboxylic acid functional group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
- 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-chlorophenyl)-5-thiazoleacetic acid
- 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid
Uniqueness
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities
Propriétés
Numéro CAS |
116759-18-3 |
|---|---|
Formule moléculaire |
C22H21NO4S |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
2-[2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C22H21NO4S/c1-14-4-8-16(9-5-14)22-19(13-21(24)25)28-20(23-22)11-7-15-6-10-17(26-2)18(12-15)27-3/h4-12H,13H2,1-3H3,(H,24,25)/b11-7+ |
Clé InChI |
COBAULFRMHDYKV-YRNVUSSQSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)CC(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC(=C(C=C3)OC)OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


